5-Tert-butyl-3-methyl-2-phenylimidazol-4-amine;dihydrochloride
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Overview
Description
5-Tert-butyl-3-methyl-2-phenylimidazol-4-amine;dihydrochloride is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are known for their diverse biological and chemical properties. This particular compound is characterized by the presence of tert-butyl, methyl, and phenyl groups attached to the imidazole ring, along with an amine group and two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-3-methyl-2-phenylimidazol-4-amine;dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Introduction of Substituents: The tert-butyl, methyl, and phenyl groups are introduced through specific reactions such as alkylation and arylation. For example, tert-butylation can be achieved using tert-butyl chloride in the presence of a strong base.
Amine Group Addition: The amine group is introduced through nucleophilic substitution reactions.
Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-3-methyl-2-phenylimidazol-4-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
5-Tert-butyl-3-methyl-2-phenylimidazol-4-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-methyl-2-phenylimidazol-4-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazole: Lacks the tert-butyl and methyl groups, resulting in different chemical and biological properties.
4-Methylimidazole: Contains a methyl group but lacks the tert-butyl and phenyl groups.
5-Tert-butylimidazole: Contains the tert-butyl group but lacks the methyl and phenyl groups.
Uniqueness
5-Tert-butyl-3-methyl-2-phenylimidazol-4-amine;dihydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the tert-butyl, methyl, and phenyl groups, along with the amine and dihydrochloride salt form, makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-tert-butyl-3-methyl-2-phenylimidazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.2ClH/c1-14(2,3)11-12(15)17(4)13(16-11)10-8-6-5-7-9-10;;/h5-9H,15H2,1-4H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEOAEMBFACDLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N(C(=N1)C2=CC=CC=C2)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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